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Compound of Interest

Compound Name:
n-Methyl-n,3-

diphenylpropanamide

CAS No.: 18859-20-6

Cat. No.: B181119

Get Quote

Technical Guide for Chemical Analysis & Characterization

Executive Summary
N-methyl-N-phenyl-3-phenylpropanamide (CAS: 18859-20-6) is a tertiary amide synthesized

from N-methylaniline and hydrocinnamic acid (3-phenylpropanoic acid).[1][2] In pharmaceutical

chemistry, it serves as a critical model compound for studying amide bond rotamerism and as a

structural intermediate for various bioactive scaffolds, including fentanyl analogs and calcium

channel blockers.

This guide provides a rigorous analysis of its chemical structure, focusing on the restricted

rotation around the amide bond—a phenomenon that complicates NMR interpretation and

influences pharmacological docking.
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Property Specification

IUPAC Name N-methyl-N,3-diphenylpropanamide

CAS Registry Number 18859-20-6

Molecular Formula C₁₆H₁₇NO

Molecular Weight 239.31 g/mol

SMILES CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Key Structural Motif Tertiary Amide (N-methyl-N-phenyl)

Structural Architecture & Rotamerism
The defining feature of this molecule is the steric clash between the N-methyl group and the N-

phenyl ring against the carbonyl oxygen. This forces the amide bond into two distinct

conformational states (rotamers) which interconvert slowly on the NMR timescale at room

temperature.

The Rotameric Equilibrium
Unlike secondary amides which prefer the trans (Z) conformation, tertiary N-methyl-N-phenyl

amides often exist as a mixture of cis (E) and trans (Z) isomers.

E-Isomer (Cis): The N-Methyl group is cis to the Carbonyl oxygen.

Z-Isomer (Trans): The N-Phenyl group is cis to the Carbonyl oxygen (N-Methyl is trans).

The equilibrium ratio is typically governed by the steric bulk of the hydrocinnamoyl chain versus

the electronic conjugation of the N-phenyl ring.

Figure 1: Amide Bond Rotamerism Equilibrium
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Synthetic Protocol (Schotten-Baumann)
The most robust synthesis involves the acylation of N-methylaniline with hydrocinnamoyl

chloride. This method avoids racemization (if chiral centers were present) and ensures high

yield.

Reaction Workflow
Reagents:

Substrate: N-methylaniline (1.0 eq)

Acylating Agent: 3-Phenylpropionyl chloride (1.1 eq)

Base: Triethylamine (Et₃N) or Pyridine (1.5 eq) to scavenge HCl.

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b181119/docs?utm_src=pdf-body-img#comprehensive-structural-elucidation-of-n-methyl-n-phenyl-3-phenylpropanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Acylation Synthesis Pathway
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Protocol Steps
Activation: Dissolve hydrocinnamic acid in DCM. Add thionyl chloride (

) dropwise with a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride.
Evaporate excess

.

Coupling: Dissolve N-methylaniline and

in dry DCM. Cool to 0°C.
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Addition: Add the hydrocinnamoyl chloride (dissolved in DCM) dropwise to the amine

solution.

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

Workup: Wash organic layer with 1M HCl (to remove unreacted N-methylaniline) followed by

sat.

(to remove unreacted acid). Dry over

and concentrate.

Spectroscopic Characterization
Due to the rotamers, the NMR spectrum will likely show signal doubling for the N-methyl and

potentially the hydrocinnamoyl methylene protons.

Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (400 MHz, CDCl₃): Note: Chemical shifts (

) are approximate and may vary based on concentration and rotamer ratio (typically ~2:1).

Proton
Environment

Multiplicity Shift (ppm) Diagnostic Note

N-CH₃ Singlet (Split) 3.20 & 3.25

Key Indicator:

Appears as two

unequal singlets due

to rotamers.

-CH₂- (α to C=O) Triplet/Multiplet 2.35 – 2.50 May broaden or split.

-CH₂- (β to C=O) Triplet/Multiplet 2.90 – 3.05 Benzylic protons.

Aromatic (N-Ph) Multiplet 7.10 – 7.45
Overlaps with C-Ph

ring.

Aromatic (C-Ph) Multiplet 7.10 – 7.30

Typical

monosubstituted

benzene pattern.
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Interpretation: If the spectrum appears "messy" or contains "impurity" peaks near the main

signals, perform a Variable Temperature (VT) NMR. Heating the sample to ~60-80°C should

cause the rotamer peaks to coalesce into single, sharp averages, confirming the purity.

Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV). Molecular Ion: [M+H]⁺ = 240.15 (ESI); M⁺ = 239 (EI).

Fragmentation Logic (EI): The molecule cleaves primarily at the benzylic positions and the

amide bond.

Figure 3: Mass Spectrometry Fragmentation Tree
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m/z 91 (Base Peak): Tropylium ion (

), characteristic of the benzyl group in the hydrocinnamoyl chain.

m/z 105: Phenethyl cation (

) is also common.
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m/z 133: Acylium ion (

).

Physicochemical Profile
For drug development contexts, the lipophilicity of this compound is significant.

LogP (Predicted): ~3.6 – 3.9. (Highly lipophilic due to two phenyl rings).

Solubility: Insoluble in water; soluble in DMSO, Methanol, DCM, Ethyl Acetate.

Melting Point: Low melting solid or oil (due to rotameric disorder preventing efficient crystal

packing). Literature suggests melting points for similar analogs are often < 60°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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